molecular formula C8H19N3 B13820111 2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine CAS No. 356069-11-9

2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine

Cat. No.: B13820111
CAS No.: 356069-11-9
M. Wt: 157.26 g/mol
InChI Key: WBAUWDOMNXFSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C₈H₁₉N₃ and a molecular weight of 157.26 g/mol . It is characterized by the presence of a piperazine ring substituted with two methyl groups at positions 3 and 5, and an ethylamine group attached to the nitrogen atom at position 1. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine typically involves the reaction of 3,5-dimethylpiperazine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated control systems for monitoring reaction conditions, and efficient purification techniques to isolate the final product. The compound is typically purified using techniques such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the ethylamine group .

Scientific Research Applications

2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the piperazine ring and the presence of the ethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

356069-11-9

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

2-(3,5-dimethylpiperazin-1-yl)ethanamine

InChI

InChI=1S/C8H19N3/c1-7-5-11(4-3-9)6-8(2)10-7/h7-8,10H,3-6,9H2,1-2H3

InChI Key

WBAUWDOMNXFSRY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.